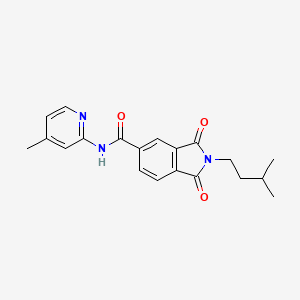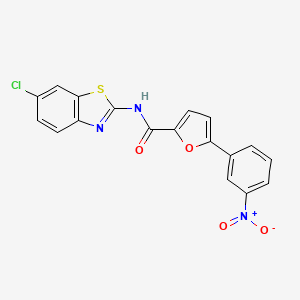![molecular formula C22H28N2O2 B4631668 N-[2-(4-甲氧基苯基)乙基]-4-(1-哌啶基甲基)苯甲酰胺](/img/structure/B4631668.png)
N-[2-(4-甲氧基苯基)乙基]-4-(1-哌啶基甲基)苯甲酰胺
描述
Synthesis Analysis
The synthesis of compounds similar to N-[2-(4-methoxyphenyl)ethyl]-4-(1-piperidinylmethyl)benzamide often involves complex reactions that include the formation of amide bonds, methylation of phenyl groups, and the introduction of piperidinylmethyl moieties. These synthetic pathways are designed to achieve high purity and yield of the target compound, employing strategies like nucleophilic substitution and catalytic hydrogenation (Yahyazadeh et al., 2004).
Molecular Structure Analysis
The molecular structure of N-[2-(4-methoxyphenyl)ethyl]-4-(1-piperidinylmethyl)benzamide is characterized by specific functional groups that contribute to its chemical behavior and biological activity. These include the methoxyphenyl group, which enhances the compound's lipophilicity and its ability to interact with biological targets, and the piperidinylmethyl benzamide moiety, which is crucial for binding to receptors or enzymes (Issar & Kakkar, 2013).
Chemical Reactions and Properties
N-[2-(4-methoxyphenyl)ethyl]-4-(1-piperidinylmethyl)benzamide undergoes various chemical reactions, including hydrolysis of the amide bond under specific conditions and electrophilic substitution reactions at the aromatic ring. These reactions can modify the compound's structure and, consequently, its biological activity and pharmacokinetics (Ashby et al., 1978).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are influenced by its molecular arrangement and intermolecular forces. These properties are essential for determining the compound's suitability for pharmaceutical formulations and its behavior in biological systems (Caccia, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and degradation pathways, play a significant role in the compound's pharmacodynamics and pharmacokinetics. Understanding these properties is crucial for optimizing its therapeutic efficacy and minimizing potential toxicity (Hecht, 2002).
科学研究应用
乳腺癌检测中的西格玛受体闪烁显像
一项研究调查了使用 N-[2-(1'-哌啶基)乙基]-3-(123)I-碘代-4-甲氧基苯甲酰胺 (P-(123)I-MBA) 来可视化人体的原发性乳腺肿瘤。这种碘代苯甲酰胺表现出对西格玛受体的优先结合,而西格玛受体在乳腺癌细胞中过表达。在临床环境中,它显示出基于其在乳腺肿瘤中的摄取,无创评估肿瘤增殖的潜力 (Caveliers 等人,2002 年)。
阿尔茨海默病中的血清素受体研究
另一个应用涉及 4-[F-18]氟代-N-{2-[4-(2-甲氧基苯基)-1-哌嗪基]乙基}-N-(2-吡啶基)苯甲酰胺,这是一种选择性血清素 1A (5-HT(1A)) 分子影像探针。与正电子发射断层扫描 (PET) 一起使用,它可以量化阿尔茨海默病患者的 5-HT(1A) 受体密度,显示受体密度与临床症状显着降低相关 (Kepe 等人,2006 年)。
用于神经学研究的乙酰胆碱酯酶抑制
对 6-甲氧基-3-[2-[1-(苯甲基)-4-哌啶基]乙基]-1,2-苯并异恶唑的研究,一种可逆的乙酰胆碱酯酶 (AChE) 抑制剂,突出了其在神经学研究中的潜力,尽管均匀的脑分布限制了其体内影像应用 (Brown-Proctor 等人,1999 年)。
芳基环己胺的分析概况
在法医毒理学中,该化合物的结构已被用于了解精神活性芳基环己胺的分析概况,有助于在生物基质中检测这些物质 (De Paoli 等人,2013 年)。
多巴胺 D(3) 受体配体
对类似于 N-[2-(4-甲氧基苯基)乙基]-4-(1-哌啶基甲基)苯甲酰胺的衍生物进行构效关系研究,重点关注多巴胺 D(3) 受体配体,确定了具有高亲和力和选择性的化合物,表明具有 PET 成像应用的潜力 (Leopoldo 等人,2002 年)。
属性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-(piperidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-26-21-11-7-18(8-12-21)13-14-23-22(25)20-9-5-19(6-10-20)17-24-15-3-2-4-16-24/h5-12H,2-4,13-17H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPMAOYEBITOHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-chlorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4631588.png)

![3,4-dimethoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4631604.png)
![1-(4-fluorophenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine](/img/structure/B4631606.png)
![N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B4631620.png)




![4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4631645.png)
![N-({4-allyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide](/img/structure/B4631660.png)
![2-(2,4-dichlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]butanamide](/img/structure/B4631673.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide](/img/structure/B4631680.png)